

# Head-to-head clinical trial of dydrogesterone and micronized progesterone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | 6-Dehydroprogesterone |           |
| Cat. No.:            | B195115               | Get Quote |

A comparative analysis of oral dydrogesterone and micronized vaginal progesterone for luteal phase support in assisted reproductive technology (ART) reveals comparable efficacy and safety profiles, with some studies suggesting potential advantages for dydrogesterone in terms of patient convenience and pregnancy outcomes. This guide provides a detailed overview of head-to-head clinical trial data, experimental protocols, and relevant biological pathways to inform researchers, scientists, and drug development professionals.

### **Efficacy Outcomes: A Tabular Comparison**

Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of oral dydrogesterone with micronized vaginal progesterone (MVP) for luteal phase support in women undergoing IVF. The primary outcomes of these studies, including pregnancy rates and live birth rates, are summarized below.

A significant phase III randomized controlled trial (Lotus I) demonstrated the non-inferiority of oral dydrogesterone compared to MVP. In this study, the pregnancy rates at 12 weeks of gestation were 37.6% for the dydrogesterone group and 33.1% for the MVP group[1][2]. The live birth rates were 34.6% and 29.8% for the dydrogesterone and MVP groups, respectively[1] [2]. Another large phase III trial (Lotus II) also established the non-inferiority of oral dydrogesterone to micronized vaginal progesterone gel, with pregnancy rates at 12 weeks of gestation of 38.7% and 35.0%, respectively[3].

A meta-analysis of individual participant data from two large RCTs indicated that oral dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and



live birth compared to MVP. However, other studies and meta-analyses have concluded that the reproductive outcomes are similar between the two treatments[4][5]. For instance, one study found no statistically significant difference in clinical success rate (31% for dydrogesterone vs. 33% for MVP), ongoing pregnancy rate (30.0% for both), or miscarriage rate (5.0% vs. 3.0%)[6]. Another trial reported similar positive pregnancy test rates (35.8% vs. 32.7%), clinical pregnancy rates (32.1% vs. 28.8%), and ongoing pregnancy rates (26.4% vs. 23.1%) for dydrogesterone and MVP, respectively[7].

| Outcome Measure                 | Dydrogesterone | Micronized Vaginal Progesterone | Study (Year)                     |
|---------------------------------|----------------|---------------------------------|----------------------------------|
| Pregnancy Rate (12 weeks)       | 37.6%          | 33.1%                           | Tournaye et al. (2017)<br>[1][2] |
| Live Birth Rate                 | 34.6%          | 29.8%                           | Tournaye et al. (2017)<br>[1][2] |
| Pregnancy Rate (12 weeks)       | 38.7%          | 35.0% (gel)                     | Tomic et al. (2018)[3]           |
| Live Birth Rate                 | 34.4%          | 32.5% (gel)                     | Tomic et al. (2018)[3]           |
| Clinical Pregnancy<br>Rate      | 33.3%          | 35.1%                           | Barbosa et al. (2023)<br>[4]     |
| Live Birth Rate                 | 33.3%          | 32.4%                           | Barbosa et al. (2023)<br>[4]     |
| Clinical Success Rate           | 31%            | 33%                             | Saharkhiz et al.<br>(2016)[6]    |
| Ongoing Pregnancy<br>Rate       | 30.0%          | 30.0%                           | Saharkhiz et al.<br>(2016)[6]    |
| Positive Pregnancy<br>Test Rate | 35.8%          | 32.7%                           | Ganesh et al. (2021)<br>[7]      |
| Clinical Pregnancy<br>Rate      | 32.1%          | 28.8%                           | Ganesh et al. (2021)<br>[7]      |



### Safety and Tolerability

The safety profiles of oral dydrogesterone and micronized vaginal progesterone are generally comparable, with both being well-tolerated. The proportion of subjects reporting treatment-emergent adverse events (TEAEs) was similar between the treatment groups in large clinical trials, with 56.0% in the dydrogesterone group and 54.0% in the MVP group reporting TEAEs in one study[1]. A notable difference in tolerability is the incidence of vaginal irritation and discharge, which is more commonly reported with vaginal progesterone administration[7][8]. One study found that significantly more patients receiving dydrogesterone were satisfied with the tolerability of their treatment compared to those receiving micronized progesterone[8].

| Adverse Event                     | Dydrogesterone      | Micronized Vaginal<br>Progesterone | Study (Year)                  |
|-----------------------------------|---------------------|------------------------------------|-------------------------------|
| Treatment-Emergent Adverse Events | 56.0%               | 54.0%                              | Tournaye et al. (2017)<br>[1] |
| Vaginal Itching                   | Significantly lower | Significantly higher               | Ganesh et al. (2021)<br>[7]   |
| Vaginal Discharge/Irritation      | Not reported        | 10.5%                              | Chakravarty et al. (2005)[8]  |

### **Experimental Protocols**

The design of the head-to-head clinical trials comparing dydrogesterone and micronized progesterone is crucial for interpreting the results. Below are the methodologies of two key Phase III randomized controlled trials.

### **Lotus I Study Protocol**

- Objective: To demonstrate the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone for luteal support in IVF.
- Study Design: A Phase III, randomized, double-blind, double-dummy trial.
- Patient Population: Premenopausal women (age >18 to <42 years) with a documented history of infertility undergoing IVF with fresh embryo transfer.



- Intervention:
  - Dydrogesterone group: Oral dydrogesterone 10 mg three times daily.
  - Micronized Vaginal Progesterone group: MVP 200 mg capsules three times daily.
- Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation.
- Sample Size: A sample size of 479 subjects per treatment arm was estimated to provide 90% power to demonstrate non-inferiority[1].

### **Lotus II Study Protocol**

- Objective: To establish the non-inferiority of oral dydrogesterone versus micronized vaginal progesterone gel for luteal phase support in IVF.
- Study Design: An open-label, Phase III, randomized trial.
- Patient Population: Similar to the Lotus I study.
- Intervention:
  - Dydrogesterone group: Oral dydrogesterone 30 mg daily.
  - Micronized Vaginal Progesterone group: 8% MVP gel 90 mg daily.
- Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation[3].

### **Visualizing Key Pathways and Processes**

To better understand the comparison between dydrogesterone and micronized progesterone, the following diagrams illustrate the progesterone signaling pathway, a typical clinical trial workflow, and the logical relationship of the comparative efficacy findings.



## Target Cell Progesterone / Dydrogesterone binds Inactive PR-HSP Complex /releases Progesterone Receptor (PR) dimerizes Active PR Dimer binds to Progesterone Response Element (in DNA) Gene Transcription mRNA New Protein Synthesis Cellular Response (e.g., Endometrial Receptivity)

#### Progesterone Signaling Pathway

Click to download full resolution via product page

Caption: Simplified progesterone signaling pathway.





Click to download full resolution via product page

Caption: Typical workflow of a randomized clinical trial.





Click to download full resolution via product page

Caption: Logical relationship of comparative efficacy.

### Conclusion

Head-to-head clinical trials have consistently demonstrated that oral dydrogesterone is non-inferior to micronized vaginal progesterone for luteal phase support in women undergoing ART. Both treatments have comparable safety profiles. The oral administration of dydrogesterone offers a more convenient and potentially better-tolerated option for patients, which may improve treatment satisfaction. While some meta-analyses suggest a potential for higher pregnancy and live birth rates with dydrogesterone, further research is warranted to definitively establish its superiority. The choice between dydrogesterone and micronized progesterone may ultimately depend on clinical judgment, patient preference, and local availability.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of dydrogesterone and micronized progesterone for luteal phase support during in vitro fertilization (IVF) cycles PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral dydrogesterone versus intravaginal micronised progesterone as luteal phase support in assisted reproductive technology (ART) cycles: results of a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head clinical trial of dydrogesterone and micronized progesterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195115#head-to-head-clinical-trial-ofdydrogesterone-and-micronized-progesterone]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com